molecular formula C13H8BrClO2 B1405443 6-Bromo-3-chloro-2-phenoxybenzaldehyde CAS No. 1799420-86-2

6-Bromo-3-chloro-2-phenoxybenzaldehyde

Cat. No.: B1405443
CAS No.: 1799420-86-2
M. Wt: 311.56 g/mol
InChI Key: WEESJJNEBTZHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-phenoxybenzaldehyde is an organic compound with the molecular formula C13H8BrClO2. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and phenoxy groups attached to the benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-phenoxybenzaldehyde typically involves the bromination and chlorination of 2-phenoxybenzaldehyde. One common method includes the following steps:

    Bromination: 2-Phenoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position of the benzene ring.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Bromo-3-chloro-2-phenoxybenzoic acid.

    Reduction: 6-Bromo-3-chloro-2-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-chloro-2-phenoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-phenoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-chloro-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a phenoxy group.

    6-Bromo-2-chlorobenzothiazole: Contains a benzothiazole ring instead of a phenoxy group.

Uniqueness

6-Bromo-3-chloro-2-phenoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with a phenoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination makes it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

6-bromo-3-chloro-2-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-6-7-12(15)13(10(11)8-16)17-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEESJJNEBTZHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270930
Record name Benzaldehyde, 6-bromo-3-chloro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799420-86-2
Record name Benzaldehyde, 6-bromo-3-chloro-2-phenoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799420-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 6-bromo-3-chloro-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-chloro-2-phenoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-chloro-2-phenoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.